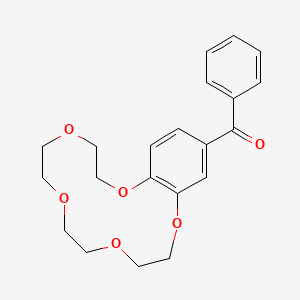
Benzoylbenzo-15-crown-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylbenzo-15-crown-5 is a derivative of the crown ether family, specifically benzo-15-crown-5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of crown ethers allows them to form stable complexes with various cations, making them valuable in various chemical applications. This compound, with its benzoyl functional group, exhibits enhanced properties and applications compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoylbenzo-15-crown-5 typically involves the reaction of benzo-15-crown-5 with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzoylbenzo-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. It is also employed in phase transfer catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in chelation therapy.
Industry: Utilized in the separation and purification of metal ions, especially in the extraction of lithium and other alkali metals.
Mechanism of Action
The mechanism of action of benzoylbenzo-15-crown-5 primarily involves its ability to form stable complexes with cations. The crown ether ring provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This property is exploited in various applications, such as ion transport, catalysis, and molecular recognition.
Comparison with Similar Compounds
Benzo-15-crown-5: The parent compound, which lacks the benzoyl functional group.
Dibenzo-18-crown-6: A larger crown ether with two benzene rings and six ether groups.
Aza-15-crown-5: A crown ether with a nitrogen atom in the ring.
Comparison:
Benzo-15-crown-5: Benzoylbenzo-15-crown-5 has enhanced complexation properties due to the presence of the benzoyl group, which can participate in additional interactions.
Dibenzo-18-crown-6: While dibenzo-18-crown-6 can form complexes with larger cations, this compound is more selective for smaller cations like lithium.
Aza-15-crown-5: The nitrogen atom in aza-15-crown-5 provides different binding properties, making it more suitable for certain metal ions compared to this compound.
Properties
CAS No. |
87251-56-7 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl(phenyl)methanone |
InChI |
InChI=1S/C21H24O6/c22-21(17-4-2-1-3-5-17)18-6-7-19-20(16-18)27-15-13-25-11-9-23-8-10-24-12-14-26-19/h1-7,16H,8-15H2 |
InChI Key |
ZXNHTFNNGBCORI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















